1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate
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Overview
Description
1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate is a heterocyclic compound with the molecular formula C13H21NO5. It is a piperidine derivative, characterized by the presence of tert-butyl and ethyl groups attached to the piperidine ring, along with two ester functionalities. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using tert-butyl halides and ethyl halides, respectively.
Esterification: The ester functionalities are introduced through esterification reactions involving carboxylic acids and alcohols under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or ethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- 1-Boc-3-piperidone
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness: 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate is unique due to the specific positioning of the tert-butyl and ethyl groups on the piperidine ring, which influences its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-oxopiperidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBLXHUPYRYFEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719861 |
Source
|
Record name | 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245782-62-0 |
Source
|
Record name | 1-tert-Butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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